2-Chlorobenzoic acid

概述

描述

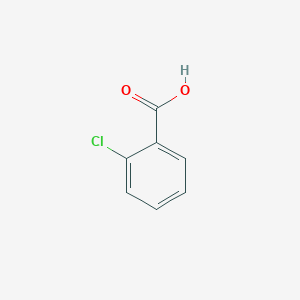

2-Chlorobenzoic acid (2-CBA, CASRN 118-91-2) is an aromatic carboxylic acid with a chlorine substituent at the ortho position of the benzene ring. Its molecular formula is C₇H₅ClO₂, and it exists as a white crystalline solid with a melting point of 142–144°C . The compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. For example, it serves as a precursor for acridine derivatives (antimalarial and anticancer agents) , non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid , and antimicrobial Schiff base derivatives . Its reactivity in copper-catalyzed Ullmann reactions is enhanced by the ortho-chloro substituent, enabling efficient amination to form N-aryl anthranilic acids .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic acid can be synthesized through the oxidation of 2-chlorotoluene. In a laboratory setting, this reaction typically employs potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene .

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar oxidation processes but may utilize different catalysts and reaction conditions to optimize yield and purity. The hydrolysis method is also employed, particularly when large quantities are required .

Types of Reactions:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: It can undergo reduction reactions to yield compounds such as 2-chlorobenzyl alcohol.

Substitution: The chloride group in this compound can be replaced by other groups, such as ammonia to form 2-aminobenzoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.

Substitution: Ammonia or diphenylphosphide can be used under appropriate conditions.

Major Products:

2-Aminobenzoic acid: Formed by the substitution of the chloride group with ammonia.

2-Diphenylphosphinobenzoic acid: Formed by substitution with diphenylphosphide.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Chlorobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. It is involved in the production of chlorpromazine, a drug used to treat psychiatric disorders, and other medicinal compounds .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, synthesized derivatives were tested against various bacterial strains, demonstrating greater efficacy against Gram-negative bacteria like Escherichia coli compared to Gram-positive strains . The compound's structure-activity relationship (SAR) indicates that specific modifications can enhance its antimicrobial potency.

Agricultural Applications

Herbicides and Pesticides

this compound is utilized in the development of herbicides and insecticides, which are essential for pest management and improving agricultural productivity. Its derivatives are formulated into products that effectively control weeds and pests, thereby enhancing crop yields .

Plant Growth Regulation

In addition to its role as a pesticide precursor, this compound functions as a plant growth regulator. It influences various physiological processes in plants, promoting growth and development under specific conditions .

Environmental Applications

Photodegradation Studies

Research has explored the photodegradation of this compound in the presence of titanium dioxide (TiO), demonstrating its potential for environmental remediation. The compound's degradation under UV light was studied to assess its breakdown products and environmental persistence . This research is critical for understanding how chlorinated compounds behave in natural waters.

Biodegradation Research

Studies have also investigated the biodegradation pathways of this compound by microbial strains such as Pseudomonas aeruginosa. This research contributes to bioremediation strategies aimed at detoxifying contaminated environments .

Industrial Applications

Polymer Production

The compound is used in the synthesis of polymers and resins, which enhances their durability and resistance to environmental factors. This application is vital for producing materials used in construction, automotive, and consumer goods industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. It is employed in quality control processes within laboratories to ensure product safety and compliance with regulatory standards .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial activities against several bacterial strains. The results highlighted that modifications to the compound could significantly enhance its antibacterial properties, particularly against E. coli compared to standard antibiotics like norfloxacin .

- Environmental Remediation Research : Investigations into the photodegradation of this compound indicated that using TiO under UV light could effectively reduce pollutant levels in wastewater treatment processes. This research supports the compound's potential role in environmental cleanup strategies .

- Polymer Synthesis Innovations : Research demonstrated that incorporating this compound into polymer formulations resulted in materials with superior resistance to degradation under environmental stressors, showcasing its utility in industrial applications .

作用机制

The mechanism of action of 2-chlorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the carboxyl and chloride groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of more complex molecules. The exact pathways depend on the specific reactions and conditions employed .

相似化合物的比较

Comparison with Structural Analogs

a. Monochlorobenzoic Acid Isomers

- 3-Chlorobenzoic Acid and 4-Chlorobenzoic Acid :

- These isomers differ in the position of the chlorine atom (meta and para, respectively).

- Reactivity : The ortho-chloro group in 2-CBA facilitates intramolecular interactions, enhancing its reactivity in Ullmann-type coupling reactions compared to meta and para isomers. For instance, 2-CBA achieves up to 99% yield in copper-catalyzed amination, while other isomers require harsher conditions or protective groups .

- Applications : 2-CBA derivatives exhibit superior antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli) compared to derivatives of 3- and 4-chlorobenzoic acids .

b. Dichlorobenzoic Acid Isomers

- Examples include 2,3-, 2,4-, 2,5-, and 2,6-dichlorobenzoic acids.

c. Halogen-Substituted Benzoic Acids

- 2-Fluoro-, 2-Bromo-, and 2-Iodobenzoic Acids :

- Electron Effects : The larger atomic radius and polarizability of bromine and iodine in 2-bromo and 2-iodo derivatives may enhance electrophilic substitution reactions compared to 2-CBA.

- Applications : 5-Bromo-2-chlorobenzoic acid (C₇H₃BrClO₂) is a versatile building block in pharmaceuticals and agrochemicals due to its dual halogen substitution .

Comparison with Functional Derivatives

a. 2-Acylaminobenzoic Acids

- Synthesized by reacting 2-CBA with alkanoic acid chlorides. Challenges: Intramolecular cyclization to benzoxazinones occurs preferentially over amide formation, limiting synthetic utility compared to unsubstituted benzoic acids .

b. N-Aryl Anthranilic Acids

- Derived from 2-CBA via copper-catalyzed amination.

c. Schiff Base Derivatives

- Schiff bases of 2-CBA exhibit stronger antimicrobial activity than ester derivatives, particularly against E. coli (MIC values <10 µg/mL) .

Table 1: Structural and Functional Comparison of 2-CBA and Analogs

Table 2: Antimicrobial Activity of 2-CBA Derivatives

| Compound Type | Activity vs. E. coli | Activity vs. S. aureus |

|---|---|---|

| Schiff bases | High (MIC <10 µg/mL) | Moderate |

| Ester derivatives | Low | Low |

| Data from |

生物活性

2-Chlorobenzoic acid (CHClO) is an aromatic carboxylic acid that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by a chlorine atom substituted at the second position of the benzoic acid structure. Its synthesis often involves the chlorination of benzoic acid or other chlorinated derivatives. This compound serves as a precursor for various derivatives that exhibit enhanced biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of this compound and its derivatives against various pathogens. The following table summarizes key findings:

The studies indicate that Schiff bases derived from this compound demonstrate significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli. Additionally, QSAR (Quantitative Structure-Activity Relationship) analysis suggests that structural features influence antimicrobial potency, with topological parameters playing a crucial role in activity prediction .

Enzyme Inhibition Studies

In addition to antimicrobial properties, this compound has been investigated for its enzyme inhibition capabilities. One notable study focused on its effects on lipoxygenase, an enzyme involved in inflammatory processes:

- Enzyme Inhibition : Compounds synthesized from this compound showed varying degrees of inhibition against lipoxygenase, indicating potential anti-inflammatory properties .

Case Studies and Applications

- Antimicrobial Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited improved activity compared to the parent compound .

- Pharmacological Potential : Research has explored the use of this compound derivatives in developing new antibacterial agents with enhanced efficacy against resistant strains of bacteria, highlighting its potential in pharmaceutical applications .

化学反应分析

Nucleophilic Substitution Reactions

One of the prominent reactions of 2-chlorobenzoic acid is its ability to undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles:

-

Amination : The chloride can be replaced by ammonia or amines to form 2-Aminobenzoic Acid (anthranilic acid). This reaction can be catalyzed by copper salts, yielding high efficiency under optimized conditions.

-

Phosphinylation : The chloride can also be displaced by diphenylphosphide leading to the formation of 2-Diphenylphosphinobenzoic Acid .

Decarboxylation

At elevated temperatures, this compound can undergo decarboxylation, resulting in the formation of chlorobenzene and carbon dioxide. This reaction is significant for producing chlorinated aromatic compounds.

Hydrolysis

In aqueous conditions, particularly with strong acids or bases, this compound can hydrolyze to yield benzoic acid and hydrochloric acid:

Esterification

The carboxylic group of this compound can react with alcohols to form esters. This reaction typically requires an acid catalyst and heat:

Research Findings on Reaction Conditions

Recent studies have focused on optimizing reaction conditions for the amination of this compound:

| Entry | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CuI (4%) | 24 | 55 |

| 5 | Cu (9%), Cu₂O (4%) | 24 | 76 |

| 7 | Cu (9%), Cu₂O (4%) | 5 | 71 |

This table illustrates that using a combination of copper catalysts significantly enhances yields in the amination process .

常见问题

Basic Questions

Q. What experimental methods are recommended for determining the solubility of 2-chlorobenzoic acid in organic solvents?

To evaluate solubility, use gravimetric or spectrophotometric methods with purified solvents (e.g., distilled after treatment with phosphorous pentoxide or potassium hydroxide). Temperature control (±0.1 K) and error analysis (±2% relative error) are critical. Solvent polarity and hydrogen-bonding capacity should be varied to assess trends. For example, studies in acetone, ethanol, and benzene reveal solubility dependencies on solvent properties .

Q. How can researchers validate the identity and purity of newly synthesized this compound derivatives?

Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR.

- Mass Spectrometry (EI-MS) : Verify molecular weight and fragmentation patterns.

- Chromatography (HPLC/TLC) : Assess purity using reverse-phase HPLC or TLC-densitometry with appropriate mobile phases (e.g., methanol:water for HPLC) .

- Melting Point Analysis : Compare observed values (e.g., 138–140°C for pure this compound) with literature data .

Q. What are the standard protocols for detecting this compound as a degradation product in pharmaceuticals?

Develop a validated HPLC method with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Use selected reaction monitoring (SRM) for specificity. Parameters include:

- Column : C18 reverse-phase.

- Mobile Phase : Acetonitrile/water with 0.1% formic acid.

- Calibration : Linear range covering expected concentrations (e.g., 0.1–100 µg/mL).

Cross-validate with spiked recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can substrate inhibition kinetics be modeled in microbial degradation of this compound?

Apply an unstructured kinetic model with substrate inhibition terms (e.g., Haldane equation):

Where (max growth rate) = 0.8573 h⁻¹, (saturation constant) = 10.441 mM, and (inhibition constant) = 50.95 mM for Klebsiella oxytoca. Validate using batch culture data and NMR-based pathway analysis (e.g., ortho-cleavage intermediates) .

Q. What strategies address data scarcity in toxicity assessments of this compound?

- Computational Surrogates : Use structural analogs (e.g., dichlorobenzoic acid isomers) with >70% similarity scores via DSSTox or ChemIDplus. Note limitations: metabolic excretion pathways (e.g., glycine conjugation) may differ .

- In Silico Tools: Apply QSAR models for acute toxicity prediction (e.g., LD50 >500 mg/kg in rats). Cross-reference Tox21 and NTP 1408 library data, though mechanistic endpoints are lacking .

Q. How do co-substrates influence the biodegradation efficiency of this compound?

Design experiments with additional carbon/nitrogen sources:

- Enhancers : Lactose, maltose, or sucrose (0.2% w/v) increase degradation rates by 20–70% via cometabolism.

- Inhibitors : Glucose or sorbitol reduce rates due to preferential substrate utilization.

- Nitrogen Effects : L-proline enhances growth, while NH4+ inhibits degradation. Monitor via OD600 and HPLC .

Q. What are the challenges in deriving chronic oral reference doses (RfDs) for this compound?

Key limitations include:

- Data Gaps : No subchronic/chronic oral studies in mammals.

- Metabolic Uncertainty : Excretion pathways (urinary glycine conjugates) lack comparative toxicokinetic data.

- Regulatory Thresholds : Reliance on acute LD50 values (>500 mg/kg in rats) is insufficient for chronic risk assessment. Prioritize OECD 452/453 guideline studies for future work .

Q. How can microwave-assisted synthesis optimize the production of 2-phenoxybenzoic acid derivatives?

Compare traditional vs. microwave methods:

- Conditions : Ullmann condensation of this compound with phenol derivatives under dry media.

- Advantages : Microwave irradiation reduces reaction time from hours to minutes and improves yield (>90%).

- Validation : Characterize products via FTIR (C=O stretch at \sim1680 cm⁻¹) and melting point analysis .

属性

IUPAC Name |

2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024771 | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER | |

CAS No. |

118-91-2, 26264-09-5 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0867193V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °F (NTP, 1992), 142 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。